molecular formula C10H18N2 B13318879 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine

(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine

Cat. No.: B13318879
M. Wt: 166.26 g/mol
InChI Key: PEGOJPQIBGLFFN-XYOKQWHBSA-N
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Description

(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine (CAS 770-53-6) is a camphor-based hydrazone derivative with a molecular formula of C10H18N2 and a molecular weight of 166.26 g/mol . This compound serves as a versatile chemical precursor and key intermediate in organic synthesis, particularly in the creation of more complex hydrazone and imine derivatives for medicinal chemistry research . A significant area of application for this scaffold is in antitubercular research. Scientific studies have synthesized and evaluated various camphor hydrazone derivatives for activity against Myobacterium tuberculosis , with some analogues demonstrating promising minimal inhibitory concentrations (MIC) . The bulky, non-planar camphor moiety contributes to distinct steric and solubility properties, which can influence biological activity . This product is intended for research purposes as a building block in drug discovery and chemical synthesis. For Research Use Only. Not for human or personal use.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazine

InChI

InChI=1S/C10H18N2/c1-9(2)7-4-5-10(9,3)8(6-7)12-11/h7H,4-6,11H2,1-3H3/b12-8+

InChI Key

PEGOJPQIBGLFFN-XYOKQWHBSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/N)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NN)C2)C)C

Origin of Product

United States

Preparation Methods

Synthesis Using Camphor and Hydrazine Hydrate

The synthesis of camphor hydrazone typically involves reacting camphor with hydrazine hydrate using a catalytic amount of acetic acid (AcOH).

Procedure:

  • React (+)-camphor with hydrazine hydrate in the presence of AcOH.
  • The product can then be N-acylated with various acid anhydrides and acid chlorides, leading to a library of N-acylhydrazones.

Synthesis of (1E,2E)-1,2-Bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine

(1E,2E)-1,2-Bisthis compound can be synthesized from camphor and hydrazine hydrate.

Procedure:

  • React camphor with hydrazine hydrate (80%) to produce the desired compound with a 90% yield.

Synthesis of 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide

2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide can be synthesized via the Einhorn variation of the Schotten-Baumann method.

Procedure:

  • Acylate camphor hydrazine with valproic acid chloride in the presence of triethylamine (TEA).
  • React camphor with hydrazine hydrate and acid chloride through VPA reflux with SOCl\$$2\$$.
  • Isolate the target compound in an 80% yield as white crystals soluble in organic solvents like chloroform, hexane, acetonitrile, and benzene.

Synthesis of Benzylidene Camphor Hydrazones

Benzylidene camphor hydrazones can be synthesized by condensing benzylidene camphor derivatives with hydrazine hydrate.

Procedure:

  • Dissolve equimolar quantities of benzylidene camphor and hydrazine hydrate in ethanol.
  • Acidify the reaction mixture with glacial acetic acid and reflux on a water bath for 5 hours.
  • Cool the mixture, separate the residue, filter, dry, and recrystallize from a 1:1 mixture of benzene and hexane to obtain colorless crystalline powder.

Characterization Techniques

Several techniques are employed to characterize camphor hydrazone derivatives:

Data Table: Synthesis and Characterization

Compound Synthesis Method Characterization Techniques
Camphor Hydrazone Camphor + Hydrazine Hydrate, AcOH FT-IR, UV-Vis, GC-MS
(1E,2E)-1,2-Bisthis compound Camphor + Hydrazine Hydrate (80%) Not specified
2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide Camphor Hydrazine + Valproic Acid Chloride, TEA 13C-NMR, 1H-NMR, FT-IR, Raman, FAB-MS, DSC, HPLC
Benzylidene Camphor Hydrazones Benzylidene Camphor Derivatives + Hydrazine Hydrate, Glacial Acetic Acid Not specified
bis(4,1-phenylene))bis(1,7,7-trimethylbicyclo[2.2.1] heptan-2-imine) (E)-(4-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino) phenyl) C.H.N, FT-IR
mercury(II) chloride + tellurium tetrabromide

Chemical Reactions Analysis

Types of Reactions

(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted bicyclo[2.2.1]heptane derivatives. These products can be further utilized in different chemical applications.

Scientific Research Applications

(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Thiazolidin-4-one and Thiazole Derivatives

Derivatives of (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine bearing thiazolidinone or thiazole rings exhibit modulated bioactivity:

  • Compound 6b (3-Allyl-substituted thiazolidinone): IC₅₀ = 14.4 μM against vaccinia virus (VV), with moderate toxicity .
  • Compound 6d (n-Butyl-substituted thiazolidinone): Higher potency (IC₅₀ = 3.2 μM) but increased cytotoxicity .

Key Insight : Alkylation at the nitrogen atom enhances antiviral activity but often elevates toxicity, whereas aromatic substituents mitigate toxicity without improving efficacy .

Benzylidene-Hydrazine Derivatives

Substituents on the benzylidene moiety significantly influence physicochemical and biological properties:

Compound Substituent Yield (%) Melting Point (°C) Activity (MIC or IC₅₀)
3b 4-Fluoro 80 123–125 Not reported
3c 4-Chloro 71 Oil Not reported
3d 4-Bromo 57 60–62 Not reported
3e 4-Hydroxy 70 157–160 Not reported

Electron-withdrawing groups (e.g., F, Cl, Br) improve crystallinity (higher melting points) but reduce yields, likely due to steric or electronic effects during synthesis .

Antibacterial and Antitubercular Derivatives

  • 4-(Trifluoromethyl)benzohydrazide derivative : Exhibits potent antitubercular activity (MIC = 4 µM against M. tuberculosis), outperforming chlorobenzylidene analogs (MIC = 16 µM for M. kansasii) .
  • Quinoline carbohydrazide 4e: Most active in a series against bacterial isolates, highlighting the role of lipophilic substituents (e.g., propyl) in enhancing membrane penetration .

Mechanistic Note: The trifluoromethyl group enhances electron deficiency, improving target binding in M. tuberculosis .

Thiourea and Carbodithioate Derivatives

  • Methyl carbodithioates (1 and 2) : High yields (80–82%) and thermal stability, suggesting utility in scalable synthesis .
  • Thiourea derivative (Neuropathic pain inhibitor) : Dual-targeting design for neuropathic pain and sepsis, demonstrating scaffold versatility beyond antimicrobial applications .

Toxicity and Selectivity Trends

  • Alkyl vs. Aryl Substituents : Isopentyl-substituted 6c increases toxicity six-fold compared to parent compound 5, whereas benzylidenes (8a) reduce cytotoxicity .
  • Thiazolidinone vs. Thiazole: Cyclization to thiazole rings generally lowers IC₅₀ but elevates toxicity, necessitating structural optimization .

Biological Activity

The compound (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine , also known by its CAS number 770-53-6, is a bicyclic hydrazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal properties, cytotoxicity studies, and structure-activity relationships (SAR).

Molecular Formula

  • C10H18N2
  • Molecular Weight : 166.26 g/mol

Structural Representation

The structural formula can be represented as follows:

 1 7 7 Trimethylbicyclo 2 2 1 heptan 2 ylidene hydrazine\text{ 1 7 7 Trimethylbicyclo 2 2 1 heptan 2 ylidene hydrazine}

Physical Properties

PropertyValue
Molecular Weight166.26 g/mol
Boiling PointNot specified

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene). For instance, a study synthesized N-(2-Chlorobenzyl)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine derivatives and evaluated their antifungal efficacy against various fungi.

Key Findings

  • Compound 3a exhibited significant antifungal activity against Trichoderma versicolor, with an EC50 value of 0.43 mg/L , which is notably lower than the positive control tricyclazole (EC50: 118.20 mg/L) .
  • The study demonstrated that several derivatives showed broad-spectrum antifungal activity with EC50 values ranging from 0.43 to 40.18 mg/L against multiple fungal strains .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay on human cell lines (LO2 and HEK293T). The results indicated:

  • Compounds tested at a concentration of 10 mg/L showed mild to no cytotoxic effects on LO2 and HEK293T cells.
  • Compound 3a demonstrated a cell viability greater than 90% , indicating low toxicity .

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) analyses were performed to understand the influence of molecular features on biological activity:

Key Parameters

  • The number of fluorine atoms and relative molecular weight significantly impacted antifungal efficacy.
  • The electronic properties of the compounds also played a crucial role in their biological activity .

Case Study 1: Antifungal Efficacy

In a comparative study involving various synthesized derivatives, it was found that certain modifications in the hydrazine structure significantly enhanced antifungal properties compared to their parent compounds.

CompoundEC50 (mg/L)Comparison with Tricyclazole
3a0.43Better
4a4.42Comparable
Tricyclazole118.20Reference

Case Study 2: Cytotoxicity Evaluation

A detailed cytotoxicity evaluation revealed that most derivatives maintained high cell viability across different concentrations, suggesting their potential as safe antifungal agents.

CompoundCell Viability (%) at 10 mg/L
3a>90
Other Derivatives>85

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine?

  • Methodological Answer : The compound is synthesized via condensation reactions involving camphor derivatives. A validated protocol involves reacting 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime with sodium nitrite in acetic acid under reflux to form a nitro-imine intermediate. Purification is achieved via recrystallization from ethanol, yielding the product in 55–65% purity . Alternative routes include hydrazine hydrate treatment of brominated intermediates, monitored by TLC for progress .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

TechniqueKey Observations
¹H/¹³C NMR Distinct shifts for imine protons (δ 8.5–9.5 ppm) and bicyclic carbons (δ 20–50 ppm) confirm the hydrazone linkage and bicyclic framework .
FT-IR Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H) validate the hydrazine moiety .
HRMS Precise mass matching (e.g., [M+H]⁺ at m/z 235.1802) confirms molecular integrity .

Q. How can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Temperature Control : Reflux in ethanol (70–80°C) minimizes side reactions during hydrazone formation .
  • Catalysis : Base catalysts (e.g., NaOH) enhance nucleophilic substitution in heterocyclic derivatization .
  • Purification : Cold ethanol recrystallization improves purity (>95%) by removing unreacted camphor byproducts .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate electronic and reactive properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites (e.g., imine nitrogen) for electrophilic attacks. HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation . Molecular docking further links steric effects of the bicyclic scaffold to antiviral activity by analyzing binding affinities with viral proteins .

Q. What strategies resolve contradictions in biological activity data (e.g., antiviral vs. toxicity)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Derivatives with thiazole rings (e.g., compound 8a ) show improved IC₅₀ values (12 µM against vaccinia virus) but increased cytotoxicity. Balancing substituent bulk (e.g., benzyl groups) reduces toxicity by 40% while retaining activity .
  • Dose-Response Profiling : Use MTT assays to establish therapeutic indices (TI > 10) for lead candidates .

Q. How can coordination chemistry expand functional applications?

  • Methodological Answer : The hydrazine moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Ni²⁺, Ru²⁺). Chelation studies in methanol with [Ru(COD)Cl₂] yield stable complexes, characterized by X-ray diffraction to confirm octahedral geometry . These complexes show enhanced redox activity, useful in catalytic applications.

Q. What analytical approaches validate degradation pathways under environmental conditions?

  • Methodological Answer :

  • LC-MS/MS : Identifies hydroxylated and demethylated metabolites in aqueous solutions under UV exposure .
  • Ecotoxicity Assays : Daphnia magna bioassays quantify LC₅₀ values (>100 mg/L), indicating low acute toxicity .

Data Contradiction Analysis

Q. Why do some derivatives exhibit conflicting bioactivity profiles across studies?

  • Methodological Answer : Divergent results arise from assay variability (e.g., agar diffusion vs. microdilution for MIC determination). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) clarifies efficacy. For example, thiazolidinone derivatives show false negatives in diffusion assays due to poor solubility but confirm activity in liquid broth .

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